Spiro(cyclohexane-1,5'(7'H)-furo(3,4-b)pyridine)-4-carboxamide, 2'-methoxy-N-methyl-7'-oxo-N-(2-(1-piperidinyl)ethyl)-, trans-
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Overview
Description
MK-7288 is a small molecule drug that acts as a histamine H3 receptor inverse agonist. It has been primarily investigated for its potential therapeutic applications in treating excessive daytime sleepiness associated with obstructive sleep apnea and other sleep disorders . The compound was developed by Merck Sharp & Dohme Corp and has shown promise in clinical trials for promoting wakefulness and improving cognitive function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-7288 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:
Formation of the core structure: The core structure of MK-7288 is formed through a series of condensation and cyclization reactions. This involves the use of various reagents and catalysts to achieve the desired molecular framework.
Functional group modifications: The core structure is then modified by introducing specific functional groups. This step often involves selective protection and deprotection strategies to ensure the correct placement of functional groups.
Final assembly: The final step involves the coupling of the modified core structure with other molecular fragments to complete the synthesis of MK-7288. This step may require the use of coupling agents and specific reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of MK-7288 follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-throughput reactors, continuous flow processes, and advanced purification techniques to ensure consistent quality and yield. The process is also designed to minimize waste and reduce the environmental impact of production.
Chemical Reactions Analysis
Types of Reactions
MK-7288 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: MK-7288 can be reduced to form reduced derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups. This can be achieved using reagents such as halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of MK-7288. These derivatives can have different pharmacological properties and may be used for further research and development.
Scientific Research Applications
Chemistry: The compound is used as a tool for studying histamine H3 receptor function and its role in various physiological processes.
Biology: MK-7288 is used in biological research to investigate the effects of histamine H3 receptor modulation on cellular signaling pathways and neurotransmitter release.
Medicine: The compound has shown promise in clinical trials for treating excessive daytime sleepiness associated with obstructive sleep apnea and other sleep disorders.
Industry: MK-7288 is used in the pharmaceutical industry for the development of new drugs targeting histamine H3 receptors. It serves as a lead compound for designing and synthesizing new therapeutic agents.
Mechanism of Action
MK-7288 exerts its effects by acting as an inverse agonist at histamine H3 receptors. These receptors are primarily located in the central nervous system and play a key role in regulating the release of various neurotransmitters, including histamine, dopamine, and acetylcholine . By binding to and inhibiting the activity of histamine H3 receptors, MK-7288 increases the release of these neurotransmitters, leading to enhanced wakefulness and cognitive function .
Comparison with Similar Compounds
Similar Compounds
Pitolisant: Another histamine H3 receptor inverse agonist used for treating narcolepsy and excessive daytime sleepiness.
Thioperamide: A histamine H3 receptor antagonist used in research to study histamine receptor function.
Uniqueness of MK-7288
MK-7288 is unique in its specific binding affinity and selectivity for histamine H3 receptors. This selectivity allows for targeted modulation of histamine signaling pathways without affecting other histamine receptor subtypes. Additionally, MK-7288 has shown a favorable safety profile in clinical trials, making it a promising candidate for further development as a therapeutic agent .
Properties
CAS No. |
936626-07-2 |
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Molecular Formula |
C22H31N3O4 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2'-methoxy-N-methyl-7'-oxo-N-(2-piperidin-1-ylethyl)spiro[cyclohexane-4,5'-furo[3,4-b]pyridine]-1-carboxamide |
InChI |
InChI=1S/C22H31N3O4/c1-24(14-15-25-12-4-3-5-13-25)20(26)16-8-10-22(11-9-16)17-6-7-18(28-2)23-19(17)21(27)29-22/h6-7,16H,3-5,8-15H2,1-2H3 |
InChI Key |
QTAKNJDNFNDYPP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN1CCCCC1)C(=O)C2CCC3(CC2)C4=C(C(=O)O3)N=C(C=C4)OC |
Origin of Product |
United States |
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